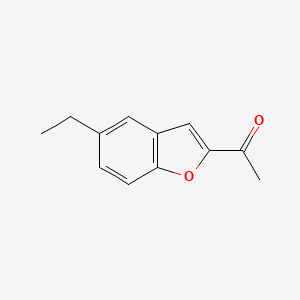

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

Description

The exact mass of the compound 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-ethyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-3-9-4-5-11-10(6-9)7-12(14-11)8(2)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTQLIWJTNUYYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=C2)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60651794 | |

| Record name | 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106989-39-3 | |

| Record name | 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60651794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This guide provides a comprehensive physicochemical profile of a specific derivative, 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one (CAS: 106989-39-3). Due to a notable absence of empirical data in the public domain for this specific molecule, this document synthesizes information from predictive models, analysis of structurally analogous compounds, and established analytical methodologies.[3] It is intended to serve as a foundational resource for researchers in drug discovery and development, offering both a robust predicted profile of the molecule and the detailed experimental protocols required for its empirical validation.

Molecular Identity and Structural Framework

The foundational step in characterizing any potential drug candidate is to establish its precise molecular identity. The structural features of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one—a planar benzofuran ring system, a flexible ethyl group, and a polar acetyl moiety—govern its interactions with biological systems and its overall physicochemical nature.

Caption: 2D Structure of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one.

Table 1: Molecular Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 106989-39-3 | [4] |

| Molecular Formula | C₁₂H₁₂O₂ | [3] |

| Molecular Weight | 188.22 g/mol | [3] |

| Canonical SMILES | CCC1=CC2=C(C=C1)OC(=C2)C(=O)C | [3] |

| InChI Key | ZTQLIWJTNUYYNC-UHFFFAOYSA-N |[4] |

Core Physicochemical Properties: A Predicted and Comparative Analysis

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are intimately linked to its fundamental physicochemical characteristics. The following section details these properties, leveraging computational predictions and data from analogous structures to build a reliable profile.

Table 2: Summary of Physicochemical Properties

| Property | Predicted/Inferred Value | Importance in Drug Development | Analog Data for Context |

|---|---|---|---|

| Physical State | Liquid at 25°C | Affects formulation, handling, and dissolution rates. | 1-(1-benzofuran-2-yl)ethanone is a solid (MP: 70-72°C), suggesting the 5-ethyl group disrupts crystal packing.[5] |

| Melting Point | < 25°C (inferred) | Influences solubility and stability. Purity assessment. | 5-Bromo-1-benzofuran (liquid): MP = 8°C.[6] |

| Boiling Point | No data available | Purity assessment for non-solid compounds. | 1-(1-benzofuran-2-yl)ethanone : 110-113°C / 3 mmHg.[5] 5-Bromo-1-benzofuran : 226°C / 760 mmHg.[6] |

| Lipophilicity (XlogP) | 3.1 | Governs membrane permeability, protein binding, and solubility. Values >3 often correlate with lower aqueous solubility. | 1-(1-benzofuran-2-yl)ethanol (reduced ketone): XlogP = 1.9.[7][8] |

| Aqueous Solubility | Predicted to be low | Critical for dissolution and bioavailability, especially for oral dosage forms. | The high logP and non-ionizable nature strongly suggest poor solubility in water. |

| pKa (Acid/Base) | Essentially Neutral | Determines the charge state of a molecule at a given pH, which impacts solubility, permeability, and target binding. | The carbonyl oxygen is the most basic site, but its pKa (pKa of the conjugate acid) is predicted to be << 0. |

In-Depth Analysis of Key Properties

-

Lipophilicity: The predicted octanol-water partition coefficient (XlogP) of 3.1 is a critical parameter.[3] This value places the molecule in a moderately lipophilic category, which is often favorable for crossing biological membranes via passive diffusion. However, this degree of lipophilicity frequently comes at the cost of aqueous solubility, a crucial factor for drug formulation and absorption in the gastrointestinal tract.[9]

-

Physical State & Melting Point: Commercial suppliers list the compound as a liquid at room temperature.[4] This is a significant deviation from the parent compound, 1-(1-benzofuran-2-yl)ethanone, which is a solid with a melting point of 70-72°C.[5] The addition of the flexible ethyl group at the 5-position likely introduces conformational disorder that impedes the formation of a stable crystal lattice, thereby depressing the melting point below ambient temperature. This behavior is consistent with another 5-substituted analog, 5-bromo-1-benzofuran, which is also a liquid with a melting point of 8°C.[2]

-

Solubility & Ionization (pKa): The molecule lacks readily ionizable functional groups. The benzofuran ring system is aromatic and non-basic. The acetyl group's carbonyl oxygen is the most basic site, but its basicity is extremely low, with a predicted pKa for its conjugate acid well below zero. Consequently, the molecule will be in a neutral state across the entire physiological pH range (1-8). This non-ionizable character, combined with a lipophilic logP of 3.1, strongly indicates that its aqueous solubility will be poor. For drug development, this necessitates consideration of formulation strategies such as lipid-based delivery systems or amorphous solid dispersions to ensure adequate bioavailability.

Proposed Spectroscopic Profile for Structural Confirmation

Empirical confirmation of the molecular structure is paramount. While no published spectra exist for this compound, a predictive analysis based on established chemical shift and absorption frequency principles provides a benchmark for experimental verification.

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Protons: Three signals are expected in the aromatic region (~7.0-7.8 ppm). The proton on the furan ring (C3-H) will likely appear as a singlet. The three protons on the benzene ring will show coupling patterns consistent with a 1,2,4-trisubstituted system.

-

Ethyl Group: A quartet (~2.8 ppm, 2H) for the methylene (-CH₂-) group coupled to the methyl protons, and a triplet (~1.3 ppm, 3H) for the terminal methyl (-CH₃) group.

-

Acetyl Group: A sharp singlet (~2.6 ppm, 3H) corresponding to the methyl protons of the acetyl group.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbon: A signal in the downfield region (~185-195 ppm) is characteristic of a ketone.

-

Aromatic/Heterocyclic Carbons: Multiple signals between ~110-160 ppm are expected for the carbons of the benzofuran core.

-

Aliphatic Carbons: Signals for the ethyl group carbons (~25-30 ppm for -CH₂- and ~15 ppm for -CH₃) and the acetyl methyl carbon (~28-32 ppm).

-

-

Infrared (IR) Spectroscopy:

-

A strong, sharp absorption band around 1670-1690 cm⁻¹ corresponding to the C=O stretch of the aryl ketone.

-

Absorptions in the 1600-1450 cm⁻¹ region due to C=C stretching within the aromatic and furan rings.

-

C-H stretching bands just above 3000 cm⁻¹ (aromatic) and just below 3000 cm⁻¹ (aliphatic).

-

-

Mass Spectrometry (MS):

-

In Electron Ionization (EI) mode, the molecular ion peak [M]⁺ would be expected at m/z 188.22 . Key fragmentation patterns would likely involve the loss of the acetyl group (M-43) and the methyl group from the acetyl (M-15).

-

Proposed Synthetic Route

A reliable and scalable synthesis is the cornerstone of any drug development program. Based on established benzofuran synthesis methodologies, a two-step route starting from commercially available 4-ethylphenol is proposed.[1]

Caption: Proposed two-step synthesis workflow.

Protocol 4.1: Synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

Rationale: This procedure adapts the classical Rap-Stoermer condensation, a robust method for forming the benzofuran ring from a phenol and an α-halo ketone.[10] The reaction proceeds via initial O-alkylation of the phenoxide followed by an intramolecular aldol-type condensation and dehydration.

Step 1: Synthesis of 4-Ethyl-2-hydroxybenzaldehyde (4-Ethyl-salicylaldehyde)

-

In a three-necked flask equipped with a reflux condenser and mechanical stirrer, dissolve 4-ethylphenol in an excess of aqueous sodium hydroxide (~4 M).

-

Heat the solution to 60-70°C with vigorous stirring.

-

Add chloroform (CHCl₃) dropwise over 1-2 hours, maintaining the temperature. The reaction is exothermic and the color will change to a deep reddish-brown.

-

After the addition is complete, continue heating for an additional 2-3 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid until pH ~5.

-

Extract the product into diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 4-ethyl-salicylaldehyde.

Step 2: Synthesis of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

-

To a round-bottom flask, add 4-ethyl-salicylaldehyde (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0 eq), and dry acetone.

-

To this stirred suspension, add chloroacetone (1.1 eq) dropwise.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.[1]

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the final product as a liquid.

Standardized Protocols for Experimental Verification

The following protocols describe the standard, validated methods for empirically determining the critical physicochemical properties of the title compound.

Protocol 5.1: Determination of Lipophilicity (logP) by RP-HPLC

Rationale: The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a rapid and reliable technique for estimating logP. It is based on the principle that a compound's retention time on a nonpolar stationary phase (like C18) is linearly correlated with its lipophilicity.

Caption: Workflow for logP determination by RP-HPLC.

Methodology:

-

System Preparation: Use a C18 column on an HPLC system with a UV detector. The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

-

Calibration: Prepare solutions of at least five reference compounds with known logP values that bracket the expected logP of the analyte (e.g., values from 1.0 to 4.0).

-

Analysis: Inject each standard and the analyte solution onto the column and record their retention times (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation:

-

For each compound, calculate the retention factor, k', using the formula: k' = (t_R - t_0) / t_0 .

-

Plot a calibration curve of the known logP values of the standards against their corresponding log k' values.

-

Using the log k' value calculated for the analyte, determine its logP from the linear regression equation of the calibration curve.

-

Protocol 5.2: Assessment of Chemical Stability (Forced Degradation)

Rationale: Forced degradation studies are essential to identify potential degradation pathways, understand the intrinsic stability of a drug molecule, and develop stability-indicating analytical methods. The conditions are based on ICH (International Council for Harmonisation) guidelines.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile).

-

Stress Conditions: Subject aliquots of the stock solution to the following conditions for a defined period (e.g., 24-48 hours):

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature or heat gently.

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat the solution at 80°C.

-

Photostability: Expose the solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method (typically RP-HPLC with a photodiode array detector).

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Assess the percentage degradation of the parent peak and note the appearance of any new peaks (degradants). The peak purity of the parent compound should be assessed to ensure the analytical method can resolve it from its degradants.

Conclusion

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one presents a physicochemical profile characteristic of a moderately lipophilic, non-ionizable small molecule. Its predicted logP of 3.1 and liquid physical state suggest it is a promising candidate for membrane permeation, but its anticipated low aqueous solubility will be a critical parameter to address in formulation and development. This guide provides a robust, data-driven foundation for its characterization, outlining its expected properties and, crucially, the standardized experimental protocols necessary for their empirical validation. The successful execution of these synthetic and analytical workflows is an indispensable next step for advancing this compound within a drug discovery pipeline.

References

-

Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. (n.d.). iChemical. Retrieved January 19, 2026, from [Link]

-

1-(1-benzofuran-2-yl)ethan-1-ol | CAS 99058-80-7. (n.d.). American Elements. Retrieved January 19, 2026, from [Link]

-

5-Bromo-1-benzofuran CAS: 23145-07-5. (n.d.). Uyanchem. Retrieved January 19, 2026, from [Link]

-

New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. (2024). MDPI. Retrieved January 19, 2026, from [Link]

-

Benzofuran, 5-bromo- | C8H5BrO | CID 90015. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure. Retrieved January 19, 2026, from [Link]

-

Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (2019). Organic Syntheses. Retrieved January 19, 2026, from [Link]

-

1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (HMDB0032039). (n.d.). Human Metabolome Database. Retrieved January 19, 2026, from [Link]

-

(1R)-1-(1-benzofuran-2-yl)ethan-1-ol | C10H10O2 | CID 7129093. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

(S)-1-(Benzofuran-2-yl)ethanol. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. (2018). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

-

1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

1-(1-BENZOFURAN-2-YL)ETHAN-1-ONE | CAS 1646-26-0. (n.d.). Matrix Fine Chemicals. Retrieved January 19, 2026, from [Link]

-

Direct Synthesis of 2-Methylbenzofurans from Calcium Carbide and Salicylaldehyde p-Tosylhydrazones. (2018). PubMed. Retrieved January 19, 2026, from [Link]

-

logP (Partition Coefficient) and Lipid Solubility of Drugs. (2021). YouTube. Retrieved January 19, 2026, from [Link]

-

Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

1-(1-Benzofuran-2-yl)ethan-1-ol | C10H10O2 | CID 4962333. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Benzofuran (CAS 271-89-6) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved January 19, 2026, from [Link]

-

Synthesis of Salicylaldehyde. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

-

The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium Methoxide. (n.d.). Oriental Journal of Chemistry. Retrieved January 19, 2026, from [Link]

-

Synthesis of salicylaldehyde. (n.d.). PrepChem.com. Retrieved January 19, 2026, from [Link]

-

Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)ethan-1-one from... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Salicylaldehyde. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]

-

The One Pot Synthesis Salicylaldehyde Prepared by Reactive Grinding with Derivative Phenol and Paraformaldehyde in Absence Magnesium. (n.d.). Semantic Scholar. Retrieved January 19, 2026, from [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). DEA.gov. Retrieved January 19, 2026, from [Link]

-

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 5-Bromo-1-benzofuran | 23145-07-5 [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0 - iChemical [ichemical.com]

- 6. 5-Bromo-1-benzofuran CAS: 23145-07-5 - Buy 5-Bromo-1-benzofuran, 23145-07-5 Product on Shanghai Uyan industry Co., Ltd. [uyanchem.com]

- 7. (1R)-1-(1-benzofuran-2-yl)ethan-1-ol | C10H10O2 | CID 7129093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-1-(Benzofuran-2-yl)ethanol | C10H10O2 | CID 7129092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Salicylaldehyde - Wikipedia [en.wikipedia.org]

solubility of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one in common lab solvents

An In-depth Technical Guide to the Solubility of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one in Common Laboratory Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility profile of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one (CAS: 106989-39-3), a member of the biologically significant benzofuran class of heterocyclic compounds.[1][2] We will delve into the theoretical principles governing its solubility, provide predictive analysis based on its molecular structure, and present robust, step-by-step protocols for both qualitative and quantitative solubility determination in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals seeking a foundational understanding and practical methodology for characterizing this, and structurally similar, compounds.

Introduction: The Significance of Solubility Profiling

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one is a derivative of benzofuran, a heterocyclic scaffold known to be the nucleus for many compounds with diverse pharmacological activities.[1] The successful application of such compounds in research and development, whether for in vitro biological assays or as a synthetic intermediate, is fundamentally dependent on their ability to form a homogenous solution with a chosen solvent. A thorough understanding of a compound's solubility dictates the choice of reaction media, purification techniques like crystallization and chromatography, and formulation strategies for drug delivery.[3]

This guide moves beyond a simple data sheet, offering a causative explanation for the solubility behavior of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one. By integrating theoretical predictions with practical experimental design, we provide a self-validating framework for its characterization.

Molecular Structure Analysis and Solubility Prediction

The principle of "like dissolves like" is the primary axiom governing solubility, stating that substances with similar polarities are more likely to be soluble in one another.[3][4] An analysis of the molecular structure of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one allows for a robust prediction of its solubility profile.

Protocol: Qualitative Solubility Assessment

This rapid method provides a preliminary classification of solubility, guiding the selection of solvent systems for further quantitative analysis. [5] Objective: To visually determine if the compound is soluble, sparingly soluble, or insoluble in a range of solvents.

Materials:

-

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

-

Selection of solvents (see Table 1)

-

Small test tubes or 1.5 mL vials

-

Vortex mixer

-

Analytical balance

Procedure:

-

Weigh approximately 5 mg of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one into a clean, dry test tube. [6]2. Add 1 mL of the selected solvent to the test tube. [6]3. Cap the tube securely and vortex vigorously for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solution is clear and free of any visible solid particles.

-

Sparingly Soluble: The solution is hazy, or a small amount of solid remains.

-

Insoluble: The vast majority of the solid material has not dissolved.

-

-

Record the observation and repeat for each solvent.

Protocol: Quantitative Solubility Determination (UV-Vis Spectrophotometry Method)

This protocol provides a precise measurement of solubility. It is predicated on the compound having a UV chromophore (the benzofuran ring ensures this) and relies on Beer-Lambert Law.

Objective: To determine the exact solubility concentration (e.g., in mg/mL) of the compound in a given solvent.

Part A: Preparation of Calibration Curve

-

Prepare a Stock Solution: Accurately weigh 10 mg of the compound and dissolve it in 10 mL of a solvent in which it is highly soluble (e.g., Dichloromethane or Acetonitrile), creating a 1 mg/mL stock solution.

-

Determine λmax: Scan the stock solution (appropriately diluted) using a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standards of known, decreasing concentrations.

-

Measure Absorbance: Measure the absorbance of each standard at the determined λmax.

-

Plot Curve: Plot a graph of Absorbance vs. Concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 indicates a reliable calibration curve.

Part B: Analysis of Saturated Solution

-

Prepare Saturated Solution: Add an excess amount of the compound (e.g., 20 mg) to 2 mL of the test solvent in a vial. This ensures undissolved solid remains.

-

Equilibrate: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches equilibrium.

-

Isolate Supernatant: Centrifuge the vial to pellet the excess solid. Carefully withdraw a known volume of the clear supernatant.

-

Dilute and Measure: Dilute the supernatant with the test solvent to a concentration that falls within the range of your calibration curve. Measure its absorbance at λmax.

-

Calculate Solubility: Use the absorbance reading and the equation from your calibration curve to calculate the concentration of the diluted sample. Multiply by the dilution factor to determine the concentration of the original saturated solution. This value is the compound's solubility in that solvent.

Data Summary and Interpretation

The following table summarizes the predicted solubility of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one based on structural analysis and the principles of chemical interactions. Experimental determination is required to confirm these values.

| Solvent Class | Solvent | Polarity Index [7] | Predicted Solubility | Rationale for Interaction |

| Polar Protic | Water | 9.0 | Insoluble | Strong water-water hydrogen bonds are not overcome by the largely hydrophobic solute. [4] |

| Ethanol | 5.2 | Soluble | The ethyl group of ethanol interacts with the non-polar regions, while its -OH group can interact with the solute's oxygen atoms. [8] | |

| Methanol | 5.1 | Soluble | Similar to ethanol, provides both polar and non-polar interaction capabilities. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | Strong dipole moment effectively solvates the polar ketone group. Often used as a co-solvent for poorly soluble compounds. [9] |

| Acetone | 5.1 | Very Soluble | Ketone-ketone dipole-dipole interactions are favorable. | |

| Acetonitrile | 5.8 | Soluble | A polar solvent capable of dissolving compounds with moderate polarity. | |

| Low Polarity | Dichloromethane (DCM) | 3.1 | Very Soluble | Dipole moment and ability to participate in van der Waals forces make it an excellent solvent for moderately polar compounds. |

| Ethyl Acetate | 4.4 | Soluble | The ester functional group provides a balance of polar and non-polar characteristics. | |

| Non-Polar | Toluene | 2.4 | Very Soluble | Aromatic π-π stacking interactions between toluene and the benzofuran ring are highly favorable. |

| Hexane | 0.0 | Sparingly Soluble | While the solute has a large non-polar component, the polar ketone group may limit miscibility with a purely aliphatic solvent. |

Safety and Handling Precautions

As a matter of sound laboratory practice, 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one should be handled with care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves. [10]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. [11]The compound has hazard codes indicating it is harmful if inhaled. * Contact: Avoid contact with skin and eyes. [10]The compound is listed as harmful if it comes in contact with skin. * Storage: Keep the container tightly closed and store in a cool, dry place away from ignition sources. [12]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. (n.d.). Polarity of Solvents. [https://www.hudson.edu/site/handlers/filedownload.ashx?moduleinstanceid=2900&dataid=4860&FileName=Polarity of Solvents.pdf]([Link] of Solvents.pdf)

-

Wikipedia. (n.d.). Solvent. [Link]

-

Unknown. (2023, August 31). Solubility of Organic Compounds. [Link]

-

PubChem. (n.d.). Benzofuran. [Link]

-

PubChem. (n.d.). 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one. [Link]

-

Chemistry LibreTexts. (2024, November 19). Experiment 727: Organic Compound Functional Groups. [Link]

-

Hulet, R. (2021, April 6). 4a: Identifying functional groups, predicting solubility, and counting carbon. [Video]. YouTube. [Link]

-

Young, D. (2019, May 2). Predicting the Solubility of Organic Compounds. [Video]. YouTube. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. [Link]

-

Unknown. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf. [Link]

-

PubChemLite. (n.d.). 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one. [Link]

-

MDPI. (n.d.). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. [Link]

-

IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. [Link]

-

Wikipedia. (n.d.). Benzofuran. [Link]

-

RSC Publishing. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

-

EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. [Link]

Sources

- 1. ijsdr.org [ijsdr.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. chem.ws [chem.ws]

- 4. Solvent - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. organometallics.it [organometallics.it]

- 8. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

Spectroscopic Profile of 2-Acetyl-5-ethylbenzofuran: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2-acetyl-5-ethylbenzofuran, a heterocyclic aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound, this document synthesizes data from structurally related analogs, including 2-acetylbenzofuran and 5-ethyl substituted benzofuran derivatives, to construct a reliable and detailed spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of predicted ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for data acquisition and the causal relationships behind spectral features are discussed, providing a robust framework for the identification and characterization of this and similar molecules.

Introduction: The Significance of 2-Acetyl-5-ethylbenzofuran

Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a wide array of biological activities. The introduction of an acetyl group at the 2-position and an ethyl group at the 5-position of the benzofuran scaffold creates a molecule, 2-acetyl-5-ethylbenzofuran, with potential applications in drug discovery and as a building block in organic synthesis. Accurate and unambiguous structural elucidation is paramount for any further investigation of its chemical and biological properties. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular architecture. This guide presents a predicted yet meticulously constructed spectroscopic dataset to aid researchers in this endeavor.

The predictions herein are based on the well-established principles of substituent effects on spectroscopic data. The electron-withdrawing nature of the 2-acetyl group and the electron-donating effect of the 5-ethyl group are expected to exert distinct and predictable influences on the chemical environment of the protons and carbons within the molecule, which will be reflected in the NMR spectra. Similarly, the vibrational modes in the IR spectrum and the fragmentation patterns in the mass spectrum will be characteristic of the functional groups present.

Predicted Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in a molecule. The predicted chemical shifts for 2-acetyl-5-ethylbenzofuran are presented in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 2-Acetyl-5-ethylbenzofuran (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~7.65 | d | 1H | H-4 | The acetyl group at C-2 deshields the adjacent aromatic protons. The ethyl group at C-5 will have a minor shielding effect on H-4 compared to unsubstituted 2-acetylbenzofuran. |

| ~7.48 | s | 1H | H-3 | The proton on the furan ring is typically a singlet and is deshielded by the adjacent acetyl group. |

| ~7.35 | d | 1H | H-6 | This proton is ortho to the ethyl group and will be slightly shielded. |

| ~7.20 | dd | 1H | H-7 | This proton is ortho to the furan oxygen and meta to the ethyl group, experiencing coupling from H-6. |

| 2.75 | q | 2H | -CH₂- (ethyl) | The methylene protons of the ethyl group will appear as a quartet due to coupling with the methyl protons. |

| 2.60 | s | 3H | -COCH₃ (acetyl) | The methyl protons of the acetyl group are a characteristic singlet in a deshielded region. |

| 1.30 | t | 3H | -CH₃ (ethyl) | The methyl protons of the ethyl group will appear as a triplet due to coupling with the methylene protons. |

Diagram 1: Molecular Structure and Proton Numbering

Caption: Structure of 2-acetyl-5-ethylbenzofuran with proton assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The predicted chemical shifts for 2-acetyl-5-ethylbenzofuran are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Acetyl-5-ethylbenzofuran (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~188.0 | C=O (acetyl) | The carbonyl carbon of the acetyl group is highly deshielded. |

| ~155.0 | C-7a | This carbon is adjacent to the furan oxygen and is part of the benzene ring. |

| ~153.0 | C-2 | The carbon bearing the acetyl group is significantly deshielded. |

| ~135.0 | C-5 | The carbon bearing the ethyl group will be slightly deshielded. |

| ~128.0 | C-3a | The bridgehead carbon is typically found in this region. |

| ~125.0 | C-4 | Aromatic CH carbon. |

| ~123.0 | C-6 | Aromatic CH carbon, influenced by the ortho ethyl group. |

| ~112.0 | C-7 | Aromatic CH carbon, influenced by the furan oxygen. |

| ~110.0 | C-3 | The carbon on the furan ring, shielded relative to the benzene carbons. |

| ~28.0 | -CH₂- (ethyl) | Aliphatic methylene carbon. |

| ~26.0 | -COCH₃ (acetyl) | The methyl carbon of the acetyl group. |

| ~15.0 | -CH₃ (ethyl) | Aliphatic methyl carbon. |

Diagram 2: Key ¹³C NMR Chemical Shift Regions

Caption: General workflow for acquiring an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Acetyl-5-ethylbenzofuran

| m/z | Proposed Fragment | Rationale for Prediction |

| 188 | [M]⁺ | Molecular ion peak. |

| 173 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group (α-cleavage). |

| 145 | [M - COCH₃]⁺ | Loss of the acetyl group. |

| 117 | [M - COCH₃ - C₂H₄]⁺ | Subsequent loss of ethylene from the ethyl group. |

| 43 | [CH₃CO]⁺ | Acetyl cation. |

Diagram 4: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted major fragmentation pathways for 2-acetyl-5-ethylbenzofuran.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-acetyl-5-ethylbenzofuran in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR: Acquire the spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to known correlation tables.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of 2-acetyl-5-ethylbenzofuran. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive profile has been constructed to aid in the identification and structural elucidation of this molecule. The provided interpretations and experimental protocols offer a valuable resource for researchers in organic synthesis, medicinal chemistry, and related fields. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

References

-

PubChem. 2-Acetylbenzofuran. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Ethylbenzofuran. National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

1H NMR spectrum of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis and detailed prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, a substituted benzofuran of interest in synthetic and medicinal chemistry. As direct empirical data for this specific molecule is not widely published, this document leverages foundational NMR principles and spectral data from analogous structures to construct a reliable, predicted spectrum. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation. We will delve into the rationale behind chemical shift assignments, spin-spin coupling constants, and expected multiplicities for each proton environment. Furthermore, a standardized protocol for acquiring a high-quality spectrum is presented, ensuring reproducibility and accuracy in experimental settings.

Molecular Structure and Proton Environments

The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all chemically non-equivalent protons. The structure of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one contains seven distinct proton environments, which are systematically labeled in the diagram below.

Figure 1: Molecular structure of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one with proton environments labeled.

The seven key proton signals anticipated are:

-

H-a: The three equivalent protons of the acetyl methyl group.

-

H-b: The two equivalent protons of the ethyl methylene group.

-

H-c: The three equivalent protons of the ethyl methyl group.

-

H-3: The single proton on the furan ring.

-

H-4: The aromatic proton ortho to the ethyl substituent.

-

H-6: The aromatic proton ortho to the ethyl substituent.

-

H-7: The aromatic proton meta to the ethyl substituent.

Predicted ¹H NMR Spectral Data

The chemical shifts (δ) are influenced by the electronic environment of each proton, including inductive effects and magnetic anisotropy from nearby functional groups.[1][2] Protons near electronegative atoms or unsaturated systems are typically "deshielded" and appear at a higher chemical shift (downfield).[3][4] The predicted spectral parameters are summarized in Table 1.

Table 1: Predicted ¹H NMR Data for 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one in CDCl₃

| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-a (-COCH₃) | 3H | ~ 2.61 | Singlet (s) | N/A | Adjacent to a carbonyl group on a benzofuran ring. The chemical shift is similar to that of 2-acetylbenzofuran (δ 2.61)[5] and acetophenone (δ 2.61).[6] |

| H-c (-CH₂CH ₃) | 3H | ~ 1.28 | Triplet (t) | Jbc ≈ 7.6 Hz | Aliphatic methyl group coupled to two neighboring H-b protons. |

| H-b (-CH ₂CH₃) | 2H | ~ 2.75 | Quartet (q) | Jbc ≈ 7.6 Hz | Benzylic methylene protons coupled to three neighboring H-c protons. |

| H-3 | 1H | ~ 7.50 | Singlet (s) | N/A | Located on the furan ring, deshielded by the adjacent acetyl group and the ring oxygen. Expected to show minimal coupling. |

| H-6 | 1H | ~ 7.25 | Doublet of Doublets (dd) | J6,7 ≈ 8.4 Hz, J4,6 ≈ 1.8 Hz | Ortho-coupled to H-7 and meta-coupled to H-4. |

| H-4 | 1H | ~ 7.42 | Doublet (d) or Singlet (s) | J4,6 ≈ 1.8 Hz | Meta-coupled to H-6. This small coupling may result in the signal appearing as a sharp singlet. |

| H-7 | 1H | ~ 7.55 | Doublet (d) | J6,7 ≈ 8.4 Hz | Ortho-coupled to H-6. Deshielded due to its proximity to the electron-withdrawing furan oxygen. |

Detailed Spectral Interpretation

Aliphatic Region (δ 1.0 - 3.0 ppm)

-

Ethyl Group (H-b, H-c): The ethyl group at the C-5 position will present a classic n+1 splitting pattern.[7] The methyl protons (H-c ) are adjacent to the two methylene protons, resulting in a triplet (2+1=3 peaks) expected around δ 1.28 ppm . The methylene protons (H-b ) are adjacent to the three methyl protons, yielding a quartet (3+1=4 peaks) at approximately δ 2.75 ppm . The benzylic nature of the methylene group causes its downfield shift.

-

Acetyl Group (H-a): The methyl protons of the acetyl group are isolated from other protons by the carbonyl carbon. Therefore, they will not experience spin-spin coupling and will appear as a sharp singlet. Its position at ~δ 2.61 ppm is highly characteristic, influenced by the deshielding effect of the carbonyl group and its attachment to the benzofuran system.[5][6]

Aromatic & Heterocyclic Region (δ 7.0 - 8.0 ppm)

-

Furan Proton (H-3): The proton at the C-3 position of the furan ring is significantly influenced by the adjacent C-2 acetyl substituent and the ring oxygen. In unsubstituted benzofuran, H-3 appears around δ 6.66 ppm.[8] The strongly electron-withdrawing acetyl group at C-2 will deshield H-3, shifting it significantly downfield to around δ 7.50 ppm . It is expected to be a singlet, as 4-bond coupling to H-4 or H-7 is typically negligible or very small in benzofuran systems.

-

Benzene Ring Protons (H-4, H-6, H-7): The substitution pattern on the benzene portion of the ring dictates a complex splitting pattern. The ethyl group at C-5 is an electron-donating group, which tends to shield ortho (H-4, H-6) and para (H-7) positions, shifting them slightly upfield relative to unsubstituted benzofuran.

-

H-7: This proton is ortho to H-6, leading to a doublet with a typical ortho coupling constant (Jortho) of 6-10 Hz.[9] We predict this signal around δ 7.55 ppm with J ≈ 8.4 Hz.

-

H-6: This proton is coupled to both H-7 (ortho) and H-4 (meta). This will split the signal into a doublet of doublets (dd) with J ≈ 8.4 Hz (from H-7) and a smaller meta coupling constant (Jmeta) of 1-3 Hz (from H-4).[9] Its chemical shift is predicted to be around δ 7.25 ppm .

-

H-4: This proton is only coupled to H-6 via a meta-relationship. This will result in a doublet with a small coupling constant (J ≈ 1.8 Hz). In many cases, this small splitting may not be fully resolved, causing the signal to appear as a broadened singlet. It is expected around δ 7.42 ppm .

-

Experimental Protocol: High-Resolution ¹H NMR Acquisition

To validate the predicted spectrum, a standardized experimental procedure is critical. This protocol is designed to yield a high-resolution spectrum suitable for unequivocal structure confirmation.

Figure 2: Standard workflow for ¹H NMR spectrum acquisition and processing.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample, 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for many organic compounds and its single residual solvent peak at δ ~7.26 ppm.[10]

-

Add an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrumental Setup & Acquisition:

-

The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Insert the sample into the magnet and perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 32 scans are typically sufficient for a sample of this concentration.

-

Temperature: 298 K (25 °C).

-

Relaxation Delay (d1): A delay of 1-2 seconds is recommended to allow for full proton relaxation between pulses.

-

Pulse Angle: A 30° pulse angle is often used to reduce the experiment time without significantly compromising signal intensity.

-

-

-

Data Processing:

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Perform manual phase correction (zero- and first-order) to ensure all peaks are in the positive absorptive phase.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate the area under each distinct signal. The relative integral values should correspond to the number of protons giving rise to each signal (e.g., 3H, 2H, 1H).

-

Conclusion

The ¹H NMR spectrum of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one is predicted to be highly informative, with seven distinct and interpretable signals. The aliphatic region will clearly show the characteristic triplet and quartet of the ethyl group and the sharp singlet of the acetyl group. The aromatic region will display a more complex pattern of three signals governed by ortho and meta coupling, while the furan proton will appear as a downfield singlet. This detailed in-silico analysis, grounded in established NMR principles and data from related structures, provides a robust framework for the empirical verification and structural confirmation of this compound, serving as an essential tool for chemists in research and development.

References

-

Lin, R., Chen, F., & Jiao, N. (2012). Supporting Information for Org. Lett. 2012, 14, 4158. Royal Society of Chemistry. Retrieved from [Link]

-

Scribd. (n.d.). Acetophenone H NMR. Retrieved from [Link]

-

SpectraBase. (n.d.). Acetophenone, 2-chloro- - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

- Fallah, A., & Bevinakatti, H. S. (1987). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Oriental Journal of Chemistry, 3(3), 156-161.

-

National Center for Biotechnology Information. (n.d.). 2-Acetylbenzofuran. PubChem Compound Database. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Discovery of enaminone-linked benzofuran derivatives as dual VEGFR-2/hCA IX inhibitors exhibiting hypoxia-mediated chemosensitization. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 HNMR chemical shift values of characteristic protons and mass spectral analysis of (VIIIa-VIIIt). Retrieved from [Link]

- Al-Warhi, T., et al. (2021). (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. Molbank, 2021(2), M1232.

-

University of Regensburg. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

MDPI. (2021). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (1974). Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

iChemical. (n.d.). 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0. Retrieved from [Link]

-

Reddit. (2024). Vicinal coupling in Furan/Pyrrole so low?. Retrieved from [Link]

-

ResearchGate. (n.d.). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Retrieved from [Link]

-

DEA.gov. (n.d.). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

PubChemLite. (n.d.). 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H-NMR Chemical Shift Table. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. Proton NMR Table [www2.chemistry.msu.edu]

- 5. 1-(Benzofuran-2-yl)ethanone, CAS No. 1646-26-0 - iChemical [ichemical.com]

- 6. rsc.org [rsc.org]

- 7. compoundchem.com [compoundchem.com]

- 8. Benzofuran(271-89-6) 1H NMR spectrum [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

Unraveling the Molecular Blueprint: An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Acetyl-5-ethylbenzofuran

This guide provides a comprehensive examination of the electron ionization-mass spectrometry (EI-MS) fragmentation pathways of 2-acetyl-5-ethylbenzofuran, a substituted benzofuran of interest to researchers in medicinal chemistry and materials science. By dissecting the fragmentation patterns, we can gain invaluable structural information, crucial for the unambiguous identification and characterization of this and related molecules. This document moves beyond a mere cataloging of fragments to explain the underlying chemical principles that govern the dissociation of the molecular ion, offering a predictive framework for the analysis of similar benzofuran derivatives.

Foundational Principles: Electron Ionization of Heterocyclic Aromatic Ketones

Electron ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, leading to the formation of a molecular ion (M•+) that is often energetically unstable.[1] This excess energy drives fragmentation, breaking the molecular ion into a cascade of smaller, charged fragments and neutral radicals. The resulting mass spectrum is a fingerprint of the molecule's structure, with the mass-to-charge ratio (m/z) and relative abundance of each fragment ion providing clues to the original architecture.

For aromatic ketones like 2-acetyl-5-ethylbenzofuran, the initial ionization typically involves the removal of a non-bonding electron from the carbonyl oxygen or a π-electron from the aromatic system.[2] The subsequent fragmentation is directed by the stability of the resulting cations and neutral losses. Key fragmentation processes for this class of compounds include alpha-cleavage adjacent to the carbonyl group and cleavages associated with the substituents on the aromatic ring.[3][4][5]

The Mass Spectrum of 2-Acetyl-5-ethylbenzofuran: A Predicted Fragmentation Analysis

While a publicly available, annotated mass spectrum for 2-acetyl-5-ethylbenzofuran is not readily found, we can confidently predict its fragmentation behavior by integrating established principles of mass spectrometry with data from analogous structures, such as 2-acetylbenzofuran and ethyl-substituted aromatic compounds.[6][7][8] The molecular weight of 2-acetyl-5-ethylbenzofuran (C₁₂H₁₂O₂) is 188.22 g/mol , so we expect the molecular ion peak (M•+) to appear at m/z 188.

The primary fragmentation pathways are anticipated to originate from the two substituents on the benzofuran core: the 2-acetyl group and the 5-ethyl group.

Fragmentation Driven by the 2-Acetyl Group

The acetyl group is a potent director of fragmentation. The most characteristic cleavage for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group.[4][5][9]

Alpha-Cleavage: The bond between the carbonyl carbon and the benzofuran ring can cleave, but the most favorable alpha-cleavage involves the loss of the methyl group as a radical (•CH₃), leading to the formation of a stable benzofuranyl-acylium ion.

-

Pathway 1: Loss of a Methyl Radical (•CH₃) This is predicted to be a major fragmentation pathway, resulting in a prominent peak at m/z 173 . The stability of the resulting acylium ion, where the positive charge is stabilized by resonance with the benzofuran ring and the carbonyl oxygen, drives this fragmentation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) Analysis

-

Sample Preparation: A dilute solution of 2-acetyl-5-ethylbenzofuran in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared.

-

Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for separation from any impurities.

-

Ionization: The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

-

Fragmentation: The resulting molecular ions undergo fragmentation within the ion source.

-

Mass Analysis: The fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Caption: Alpha-cleavage leading to the loss of a methyl radical.

Fragmentation Influenced by the 5-Ethyl Group

The ethyl substituent on the benzofuran ring introduces benzylic cleavage as another significant fragmentation pathway. Benzylic cleavage is favorable due to the formation of a resonance-stabilized benzylic cation.

-

Pathway 2: Benzylic Cleavage with Loss of a Methyl Radical (•CH₃) Cleavage of the C-C bond of the ethyl group, with the loss of a methyl radical, will form a resonance-stabilized cation at m/z 173 . This ion is isomeric with the acylium ion formed in Pathway 1, and thus this pathway will contribute to the intensity of the peak at m/z 173.

Caption: Benzylic cleavage resulting in the loss of a methyl radical.

-

Pathway 3: Loss of Ethene (C₂H₄) via McLafferty-type Rearrangement Although a classical McLafferty rearrangement requires a gamma-hydrogen, a similar rearrangement can be envisioned where a hydrogen from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethene molecule. This would lead to a radical cation at m/z 160 .

Secondary and Minor Fragmentation Pathways

The primary fragment ions can undergo further fragmentation, leading to a series of smaller ions that provide additional structural confirmation.

-

Pathway 4: Loss of Carbon Monoxide (CO) from the Acylium Ion The acylium ion at m/z 173 can lose a neutral molecule of carbon monoxide, a common fragmentation for acylium ions, to form a cation at m/z 145 .[6][10]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. whitman.edu [whitman.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Acetylbenzofuran | C10H8O2 | CID 15435 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

infrared spectroscopy of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

An In-Depth Technical Guide to the Infrared Spectroscopy of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, a molecule of interest within the broader class of benzofurans known for their diverse biological activities.[1][2] As a senior application scientist, the objective of this document is to move beyond a mere recitation of spectral data. Instead, this guide elucidates the causal relationships between the molecule's structural features and its vibrational spectrum. We will detail a robust experimental protocol for acquiring a high-fidelity spectrum, provide a systematic interpretation of the key absorption bands, and present this information in a clear, accessible format. This document serves as a foundational reference for the characterization and quality control of this compound in research and development settings.

Molecular Structure and Spectroscopic Significance

1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one (Molecular Formula: C₁₂H₁₂O₂) is a substituted benzofuran derivative.[3] Its structure is characterized by three key components, each contributing distinct and identifiable features to its infrared spectrum:

-

The Benzofuran Core: This bicyclic system consists of a benzene ring fused to a furan ring. It is an aromatic system that also contains an aryl ether linkage (C-O-C). Its contribution to the IR spectrum includes aromatic C-H stretching, aromatic C=C ring stretching, and C-O-C stretching vibrations.

-

The Acetyl Group (ethan-1-one): This C₂-acyl substituent at the 2-position of the benzofuran ring introduces a ketone (C=O) functional group and a methyl group (-CH₃). The carbonyl stretch is one of the most intense and diagnostically important peaks in the spectrum. Its exact position is modulated by electronic conjugation with the benzofuran ring.

-

The Ethyl Group: Located at the 5-position of the benzene ring, this alkyl substituent provides aliphatic C-H bonds (-CH₂- and -CH₃), which are readily distinguishable from their aromatic counterparts.

Understanding these structural components is paramount to a logical and accurate interpretation of the resulting infrared spectrum.

Caption: Chemical structure of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol describes the use of Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy, a modern, rapid, and reliable technique that requires minimal sample preparation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

Methodology:

-

Instrument Preparation and Background Scan:

-

Step 1.1: Ensure the ATR crystal surface is immaculately clean. Clean with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.

-

Causality: An unclean crystal will contribute extraneous peaks to the spectrum, compromising data integrity. The solvent must be volatile to ensure no residue remains.

-

Step 1.2: Record a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic absorbance. This background is then automatically subtracted from the sample spectrum.

-

Causality: This step is critical for data accuracy, as it removes environmental and instrumental interferences, ensuring that the final spectrum represents only the sample.

-

-

Sample Analysis:

-

Step 2.1: Apply a small quantity of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one directly onto the center of the ATR crystal. If the sample is a solid, ensure good contact is made using the instrument's pressure clamp.

-

Causality: Effective contact between the sample and the crystal is essential for the evanescent wave to penetrate the sample adequately, which is the physical basis of the ATR measurement.

-

Step 2.2: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum.

-

Causality: Co-adding multiple scans significantly improves the signal-to-noise ratio, resulting in a clearer, more easily interpretable spectrum.

-

-

Data Processing:

-

Step 3.1: Perform an ATR correction if required by the software. This algorithmic correction accounts for the wavelength-dependent depth of penetration of the evanescent wave.

-

Step 3.2: Apply a baseline correction to ensure all absorbance peaks originate from a flat baseline of zero.

-

Causality: A corrected baseline is essential for accurate determination of peak intensity and for comparing spectra.

-

In-Depth Spectral Analysis

The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).[4]

The Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

This region contains the characteristic stretching vibrations of the key functional groups.

-

~3100-3000 cm⁻¹ (Aromatic C-H Stretch): Weak to medium sharp peaks appearing just above 3000 cm⁻¹ are characteristic of C(sp²)-H stretching from the benzofuran ring system.[5]

-

~3000-2850 cm⁻¹ (Aliphatic C-H Stretch): Strong, sharp absorptions appearing just below 3000 cm⁻¹ arise from the C(sp³)-H stretching vibrations of the methyl and ethyl groups.[6] The presence of both aromatic and aliphatic C-H stretches is a key structural confirmation.

-

~1685 cm⁻¹ (C=O Carbonyl Stretch): A very strong, sharp absorption band is expected in this region, characteristic of the ketone. For a typical aliphatic ketone, this stretch appears around 1715 cm⁻¹.[7] However, in 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one, the carbonyl group is conjugated with the π-electron system of the benzofuran ring. This conjugation delocalizes electron density, slightly weakening the C=O double bond and lowering its vibrational frequency.[7][8] The IR spectrum of the closely related 2-acetylbenzofuran shows this peak at 1689 cm⁻¹, providing a strong reference point.[1]

-

~1600-1450 cm⁻¹ (Aromatic C=C Stretch): Several medium to strong, sharp bands will appear in this region due to the stretching vibrations within the fused aromatic rings of the benzofuran moiety.[7]

The Fingerprint Region (<1500 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and skeletal stretches.

-

~1465 cm⁻¹ & ~1375 cm⁻¹ (Aliphatic C-H Bending): Medium intensity bands corresponding to the bending (scissoring and rocking) vibrations of the -CH₂- and -CH₃ groups are found here.[5]

-

~1300-1000 cm⁻¹ (C-O Stretches): This area is expected to contain strong bands associated with C-O stretching. Specifically, the aryl ether linkage within the furan ring will produce a strong, characteristic asymmetric C-O-C stretch, typically around 1250 cm⁻¹.[5]

-

~900-690 cm⁻¹ (Aromatic C-H Out-of-Plane Bending): The substitution pattern on the benzene ring gives rise to characteristic bands in this region. These out-of-plane (OOP) bending vibrations can provide confirmatory evidence of the substitution pattern.

Summary of Expected Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100-3000 | C-H Stretch | Aromatic (Benzofuran) | Medium-Weak |

| ~3000-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) | Strong |

| ~1685 | C=O Stretch | Conjugated Ketone | Very Strong |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| ~1465 & ~1375 | C-H Bend | Aliphatic (-CH₂, -CH₃) | Medium |

| ~1250 | C-O-C Stretch | Aryl Ether (Furan) | Strong |

| ~900-690 | C-H Bend (OOP) | Aromatic Ring | Medium-Strong |

Workflow and Data Interpretation Logic

The process of identifying a molecule like 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one via IR spectroscopy follows a logical and systematic workflow.

Caption: Standard workflow for sample analysis and spectral interpretation in FTIR.

Conclusion

The infrared spectrum of 1-(5-Ethyl-1-benzofuran-2-yl)ethan-1-one provides a rich set of data for its unambiguous identification. The key diagnostic features are the presence of both aromatic and aliphatic C-H stretches bracketing 3000 cm⁻¹, a very strong carbonyl (C=O) absorption near 1685 cm⁻¹ indicative of conjugation, and a strong C-O ether band in the fingerprint region. This technical guide provides the foundational knowledge for researchers to confidently acquire and interpret the IR spectrum of this compound, ensuring its identity and purity in scientific investigations.

References

- Infrared spectra and synthesis of some acetophenone derivatives.

- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applic

- Interpreting Infrared Spectra. Specac Ltd.

- IR Chart. University of Colorado Boulder.

- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry.

- Understand iR Spectroscopy Fe

- Infrared spectra and synthesis of some acetophenone derivatives.

- 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one. PubChemLite.

- Introduction to IR Spectroscopy. Ketones. YouTube.

- (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide. MDPI.

- Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry.

- 1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one. Smolecule.

- Benzofuran(271-89-6) IR Spectrum. ChemicalBook.

- Benzofuran. NIST WebBook.

- Reactivity of Benzofuran Derivatives.

- Optically Active 1-(Benzofuran-2-yl)ethanols and Ethane-1,2-diols by Enantiotopic Selective Bioreductions.

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. MDPI.

- 1-(1-BENZOFURAN-2-YL)ETHAN-1-ONE.

- 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one. Sigma-Aldrich.

- Synthesis of 2-bromo-1-(5-phenylbenzofuran-2-yl)

- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PubMed.

- 1-(1,3-Dihydro-2-benzofuran-5-yl)ethan-1-one. PubChem.

- 1-(5-Ethyl-1-benzofuran-2-yl)ethanamine. PubChem.

- 1-(5-Acetyl-2-ethyl-1-benzofuran-3-yl)ethan-1-one. BLDpharm.

Sources

- 1. (E)-N’-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 1-(5-ethyl-1-benzofuran-2-yl)ethan-1-one (C12H12O2) [pubchemlite.lcsb.uni.lu]

- 4. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 5. eng.uc.edu [eng.uc.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. app.studyraid.com [app.studyraid.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

A Technical Guide to the Potential Biological Activities of 5-Ethyl Substituted Benzofurans: A Structure-Activity Relationship (SAR) Driven Exploration

Introduction: The Benzofuran Scaffold as a Cornerstone in Medicinal Chemistry

The benzofuran nucleus, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1][2][3] Its prevalence in a multitude of natural products and synthetically developed therapeutic agents is a testament to its versatile and robust pharmacophoric nature.[4][5] Derivatives of benzofuran have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties, among others.[1][2][3]

The biological profile of a benzofuran derivative is critically determined by the nature and position of substituents on its core structure.[1] Strategic modification of the benzofuran ring system allows for the fine-tuning of a molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—thereby modulating its interaction with biological targets. The C5 position on the benzene ring is a particularly strategic site for substitution, often influencing potency and selectivity.

While extensive research has been conducted on various 5-substituted benzofurans, including those with halogen, hydroxyl, and methoxy groups, the specific contribution of a 5-ethyl substituent is less documented. This guide, therefore, adopts a predictive and exploratory approach. By synthesizing structure-activity relationship (SAR) data from analogous 5-substituted benzofurans, we will construct a scientifically-grounded prospectus on the potential biological activities of 5-ethylbenzofuran derivatives. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to guide the synthesis, screening, and development of this promising, yet underexplored, class of compounds.

Potential as Anticancer Agents